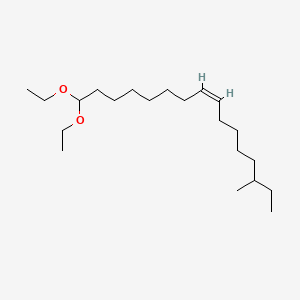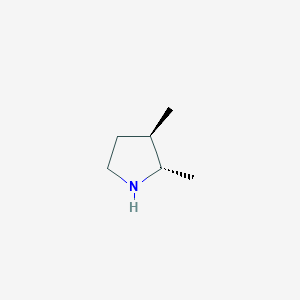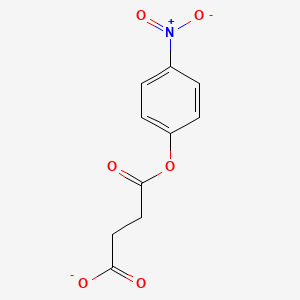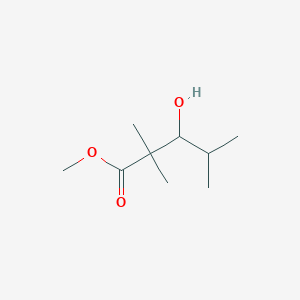
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester is an organic compound with the molecular formula C9H18O3. It is a derivative of pentanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the compound also contains a hydroxyl group and three methyl groups attached to the carbon chain. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester can be achieved through esterification reactions. One common method involves the reaction of 3-hydroxy-2,2,4-trimethylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 3-keto-2,2,4-trimethylpentanoic acid or 3-carboxy-2,2,4-trimethylpentanoic acid.
Reduction: Formation of 3-hydroxy-2,2,4-trimethylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. Additionally, the compound’s structure allows it to act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 2-hydroxy-3-methyl-, methyl ester: Similar structure but with a different position of the hydroxyl group.
Pentanoic acid, 2-hydroxy-4-methyl-, methyl ester: Another isomer with a different position of the hydroxyl and methyl groups.
Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Contains a trimethylsilyl group instead of a hydroxyl group.
Uniqueness
Pentanoic acid, 3-hydroxy-2,2,4-trimethyl-, methyl ester is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
67498-08-2 |
|---|---|
Molecular Formula |
C9H18O3 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
methyl 3-hydroxy-2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C9H18O3/c1-6(2)7(10)9(3,4)8(11)12-5/h6-7,10H,1-5H3 |
InChI Key |
SDBXRSQBXAOFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)(C)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



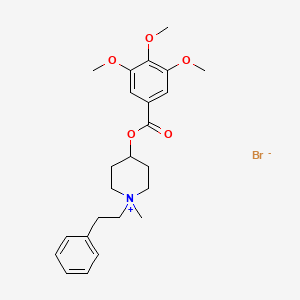
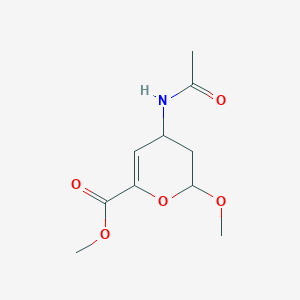

phosphanium chloride](/img/structure/B14463232.png)

![3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine;2-(butoxymethyl)oxirane;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14463240.png)

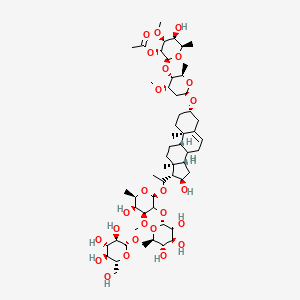
phosphanium bromide](/img/structure/B14463267.png)
